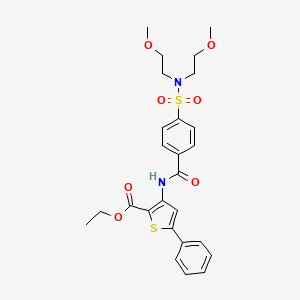

ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7S2/c1-4-35-26(30)24-22(18-23(36-24)19-8-6-5-7-9-19)27-25(29)20-10-12-21(13-11-20)37(31,32)28(14-16-33-2)15-17-34-3/h5-13,18H,4,14-17H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUNJYOSWNSRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate, identified by its CAS number 392290-16-3, is a complex organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N2O7S2, with a molecular weight of approximately 546.65 g/mol. The compound features several functional groups, including:

- Ester group (carboxylate)

- Sulfamoyl group

- Amide group

- Phenyl group

These groups contribute to the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The sulfonamide group is known to inhibit specific enzymes, potentially affecting metabolic pathways. The phenylthiophene structure may facilitate interactions with cellular membranes and receptors, modulating various biological responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess efficacy against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of this compound. The presence of the sulfamoyl group may play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Case Studies and Research Findings

- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of related compounds on L1210 leukemia cells, demonstrating that structural modifications significantly influenced their efficacy. The results indicated that compounds with similar functional groups exhibited IC50 values in the low micromolar range .

- Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition, suggesting potential therapeutic applications for treating bacterial infections .

- Inflammation Model : In vivo studies using murine models of inflammation indicated that the compound reduced edema and inflammatory markers significantly compared to control groups, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Scientific Research Applications

Structural Overview

- Molecular Formula : C26H30N2O7S2

- Molecular Weight : 546.653 g/mol

- IUPAC Name : Ethyl 3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 9

- XLogP : 4.1

These properties indicate that the compound is relatively lipophilic, which may enhance its bioavailability and ability to cross biological membranes.

Antimicrobial Activity

Research has shown that derivatives of ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate exhibit significant antimicrobial properties. In a study, related compounds were screened against various bacterial strains and demonstrated potent activity, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that it may inhibit specific pathways critical for tumor growth and survival. For instance, compounds with similar sulfamoyl groups have been implicated in disrupting cancer cell proliferation .

Case Study 1: Antimicrobial Screening

In a comprehensive screening study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly, highlighting the importance of chemical modifications in drug design .

Case Study 2: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of this compound in various cancer cell lines. The study reported that the compound induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting its potential as a therapeutic agent for breast cancer treatment .

Q & A

Q. What are the recommended synthetic routes for ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

- Thiophene Core Formation : Use the Gewald reaction to construct the thiophene ring via cyclization of ketones with elemental sulfur and cyanoacetate derivatives .

- Functionalization : Introduce the sulfamoylbenzamido group via amide coupling (e.g., using EDC/HOBt) and sulfonylation with bis(2-methoxyethyl)amine under anhydrous conditions .

- Esterification : Ethyl ester formation is achieved using ethanol under acidic catalysis .

Key Considerations : Optimize solvent choice (DMF or THF) and catalysts (triethylamine) to enhance yields (>60%) and purity. Monitor reactions via TLC and HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with controls (e.g., doxorubicin) .

- Solubility & Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can contradictory data on sulfonamide group efficacy in kinase inhibition be resolved?

- Structure-Activity Relationship (SAR) Studies :

- Experimental Validation :

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Reaction Engineering :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .

- Employ flow chemistry for precise control of sulfonylation steps .

- Byproduct Analysis :

- Identify impurities via LC-MS and adjust stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride) .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

- Computational Modeling :

- Perform DFT calculations (e.g., Gaussian 09) to map electron density on the thiophene ring. High electron density at C-2/C-5 positions favors electrophilic attacks .

- Compare HOMO-LUMO gaps of analogs to predict reactivity trends .

- Experimental Correlation :

Data Contradiction & Resolution

Q. Discrepancies in reported anti-inflammatory activity: How to address them?

Q. Conflicting solubility profiles in polar vs. nonpolar solvents: Mechanistic insights?

- Solubility Parameter Analysis :

- Co-solvency Studies :

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| Thiophene formation | Gewald reaction, 80°C, 6 hr | 65 | 90 | |

| Sulfonylation | Bis(2-methoxyethyl)amine, DMF | 72 | 95 | |

| Final esterification | Ethanol, HSO, reflux | 68 | 98 |

Q. Table 2. Biological Activity Comparison

| Assay Type | Target | IC (µM) | Analog Substituent | Ref. |

|---|---|---|---|---|

| Kinase Inhibition | EGFR | 8.2 ± 1.5 | Bis(2-methoxyethyl) | |

| Cytotoxicity | HeLa | 12.4 ± 2.1 | Morpholinosulfonyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.